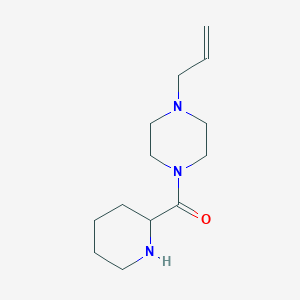![molecular formula C14H22N2 B1465739 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane CAS No. 1247220-15-0](/img/structure/B1465739.png)
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Overview
Description
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane is a complex organic compound featuring a pyrrole ring and a spiro structure. Pyrrole rings are known for their biological activity and are found in many natural products and pharmaceuticals . The spiro structure, which involves two rings sharing a single atom, adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane typically involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with primary amines under acidic conditions . The reaction is carried out at elevated temperatures, often around 50°C, with a catalytic amount of sulfuric acid. The process yields pyrrole compounds with high efficiency and minimal by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolones.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced to the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrolones, each with distinct chemical and biological properties .
Scientific Research Applications
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane involves its interaction with specific molecular targets. The pyrrole ring can interact with biological macromolecules, altering their function. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol: Known for its sulfur-based functional groups.
1,2-Bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide: Another sulfur-containing pyrrole compound.
Uniqueness
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane stands out due to its spiro structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
8-(2,5-dimethylpyrrol-1-yl)-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-12(2)16(11)13-6-9-15-14(10-13)7-3-8-14/h4-5,13,15H,3,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFCBNXUXRVKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCNC3(C2)CCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


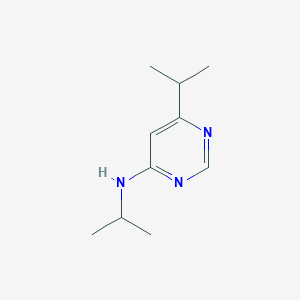
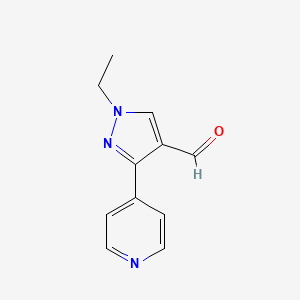
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)
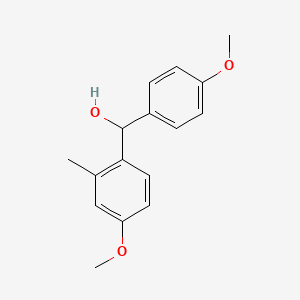



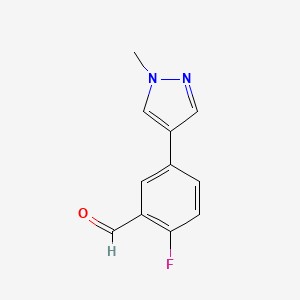
![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)
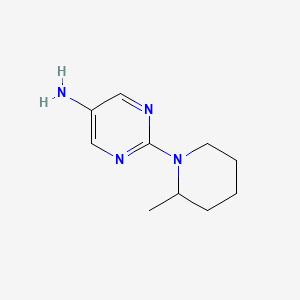
![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)
